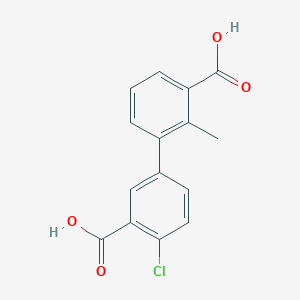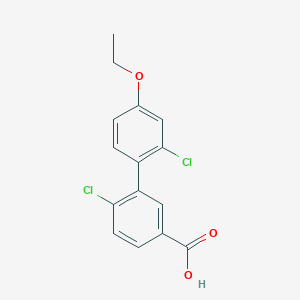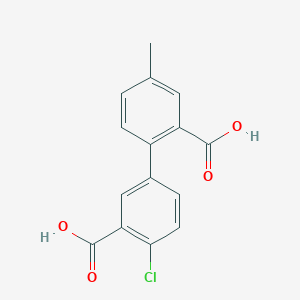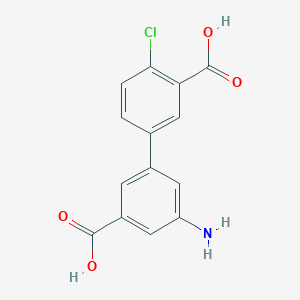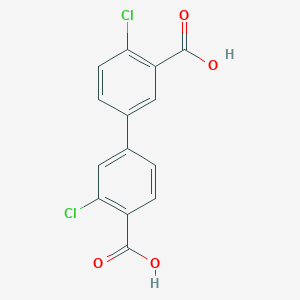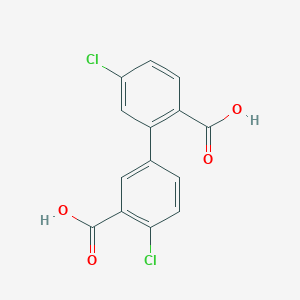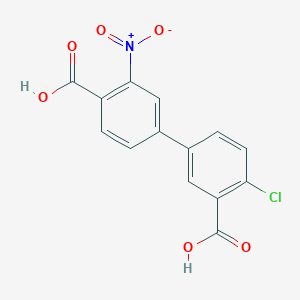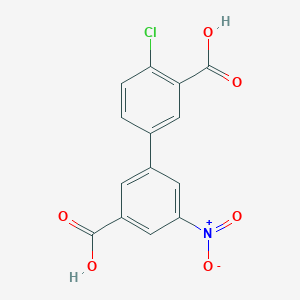
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid (3C4C-5MBA) is a synthetic benzoic acid with a wide range of applications in scientific research. This compound is of particular interest due to its ability to act as a chelating agent, which makes it useful for the study of metal ions, enzymes, and other proteins. 3C4C-5MBA is also used in the synthesis of various other compounds, including drugs, dyes, and other organic compounds.
科学的研究の応用
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a chelating agent to study metal ions, enzymes, and other proteins, as well as to synthesize various other compounds, including drugs, dyes, and other organic compounds. It is also used as an antioxidant, a preservative, and a stabilizing agent in various biochemical and physiological studies. 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% is also used in the synthesis of other compounds, such as 4-chlorobenzaldehyde and 3-methoxybenzoic acid.
作用機序
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% acts as a chelating agent by forming a coordination complex with metal ions. This complex is formed by the reaction of the carboxyl group of 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% with the metal ion, which results in the formation of a stable bond. This complex can then be used to study the properties of the metal ion, as well as to synthesize other compounds.
Biochemical and Physiological Effects
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% has a wide range of biochemical and physiological effects. It acts as an antioxidant, a preservative, and a stabilizing agent in various biochemical and physiological studies. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% in lab experiments include its availability, low cost, and ease of synthesis. It is also stable and has a wide range of applications in scientific research. The main limitation of using 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% in lab experiments is its limited solubility in aqueous solutions.
将来の方向性
The future directions of 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies are needed to explore its potential as a chelating agent for other metal ions and proteins. Further research is also needed to explore its potential as a preservative, a stabilizing agent, and an antioxidant. Finally, further studies are needed to explore its potential as a drug delivery system.
合成法
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with 3-methoxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. This reaction yields 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid, 95% as the major product, along with other minor products. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with other carboxylic acids, such as acetic acid and propionic acid, and the reaction of 4-chlorobenzaldehyde with other methoxybenzoic acids, such as 4-methoxybenzoic acid and 5-methoxybenzoic acid.
特性
IUPAC Name |
5-(3-carboxy-5-methoxyphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-13(16)12(7-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNHOHUOBJIVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691717 |
Source


|
| Record name | 4-Chloro-5'-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid | |
CAS RN |
1261914-37-7 |
Source


|
| Record name | 4-Chloro-5'-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

